molecular formula C13H17ClN2O B1462431 [4-(Aminomethyl)piperidin-1-yl](4-chlorophenyl)methanone CAS No. 1018286-30-0

[4-(Aminomethyl)piperidin-1-yl](4-chlorophenyl)methanone

Cat. No.: B1462431
CAS No.: 1018286-30-0
M. Wt: 252.74 g/mol
InChI Key: DZTMOSISBIEVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Aminomethyl)piperidin-1-yl](4-chlorophenyl)methanone is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-(Aminomethyl)piperidin-1-ylmethanone plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclin-dependent kinase 2, which is involved in cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity. Additionally, this compound may interact with proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli.

Cellular Effects

The effects of 4-(Aminomethyl)piperidin-1-ylmethanone on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell growth and survival . By altering the activity of key proteins in this pathway, 4-(Aminomethyl)piperidin-1-ylmethanone can impact processes such as cell proliferation, apoptosis, and metabolic regulation.

Molecular Mechanism

At the molecular level, 4-(Aminomethyl)piperidin-1-ylmethanone exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately lead to changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Aminomethyl)piperidin-1-ylmethanone can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to 4-(Aminomethyl)piperidin-1-ylmethanone in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of 4-(Aminomethyl)piperidin-1-ylmethanone vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cell signaling and metabolic regulation. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal cellular functions . Threshold effects have been identified, indicating specific dosage levels at which the compound transitions from being beneficial to harmful.

Metabolic Pathways

4-(Aminomethyl)piperidin-1-ylmethanone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle . By modulating these pathways, 4-(Aminomethyl)piperidin-1-ylmethanone can impact overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of 4-(Aminomethyl)piperidin-1-ylmethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function . Understanding the transport mechanisms of this compound is crucial for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of 4-(Aminomethyl)piperidin-1-ylmethanone is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular location . For example, localization to the nucleus may enable interactions with transcription factors, while localization to the mitochondria may influence metabolic processes.

Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-12-3-1-11(2-4-12)13(17)16-7-5-10(9-15)6-8-16/h1-4,10H,5-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTMOSISBIEVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.